Cas no 788777-50-4 (3-(aminomethyl)-1-methylpyrrolidine-2,5-dione)

3-(aminomethyl)-1-methylpyrrolidine-2,5-dione 化学的及び物理的性質
名前と識別子
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- 2,5-Pyrrolidinedione, 3-(aminomethyl)-1-methyl-
- 3-(aminomethyl)-1-methylpyrrolidine-2,5-dione
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- インチ: 1S/C6H10N2O2/c1-8-5(9)2-4(3-7)6(8)10/h4H,2-3,7H2,1H3
- InChIKey: XXOIXVMGKFYTNR-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(=O)CC(CN)C1=O
3-(aminomethyl)-1-methylpyrrolidine-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358305-250mg |
3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione |
788777-50-4 | 95% | 250mg |
¥25833.00 | 2024-07-28 | |
Ambeed | A1043465-1g |
3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione |
788777-50-4 | 95% | 1g |
$999.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358305-500mg |
3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione |
788777-50-4 | 95% | 500mg |
¥26956.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358305-1g |
3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione |
788777-50-4 | 95% | 1g |
¥32400.00 | 2024-07-28 | |
Enamine | EN300-147680-1.0g |
3-(aminomethyl)-1-methylpyrrolidine-2,5-dione |
788777-50-4 | 1g |
$1200.0 | 2023-06-08 | ||
Enamine | EN300-147680-1000mg |
3-(aminomethyl)-1-methylpyrrolidine-2,5-dione |
788777-50-4 | 1000mg |
$1029.0 | 2023-09-29 | ||
Enamine | EN300-147680-250mg |
3-(aminomethyl)-1-methylpyrrolidine-2,5-dione |
788777-50-4 | 250mg |
$946.0 | 2023-09-29 | ||
Enamine | EN300-147680-0.05g |
3-(aminomethyl)-1-methylpyrrolidine-2,5-dione |
788777-50-4 | 0.05g |
$1008.0 | 2023-06-08 | ||
Enamine | EN300-147680-50mg |
3-(aminomethyl)-1-methylpyrrolidine-2,5-dione |
788777-50-4 | 50mg |
$864.0 | 2023-09-29 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030776-1g |
3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione |
788777-50-4 | 95% | 1g |
¥6860.0 | 2024-04-18 |
3-(aminomethyl)-1-methylpyrrolidine-2,5-dione 関連文献
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1. Back matter
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
3-(aminomethyl)-1-methylpyrrolidine-2,5-dioneに関する追加情報
3-(Aminomethyl)-1-Methylpyrrolidine-2,5-Dione (CAS No. 788777-50-4): A Versatile Compound in Medicinal Chemistry
3-(Aminomethyl)-1-methylpyrrolidine-2,5-dione, identified by its CAS number 788777-50-4, represents a key synthetic intermediate in the development of pharmaceuticals and bioactive molecules. This compound is characterized by its unique pyrrolidine ring system, which is functionalized with both an amine group and a methyl substituent. The presence of the pyrrolidine ring provides structural flexibility, enabling it to interact with biological targets through hydrogen bonding and hydrophobic interactions. Recent studies have highlighted its potential as a scaffold for designing molecules with antiviral and anti-inflammatory activities.
The molecular structure of 3-(aminomethyl)-1-methylpyrrolidine-2,5-dione consists of a cyclic diacid framework with two nitrogen atoms at positions 2 and 5. The amine group at the 3-position introduces polar functionalities, while the methyl substituent at position 1 adds steric bulk and hydrophobicity. This combination of functional groups makes the compound a valuable building block for the synthesis of complex molecules with diverse biological profiles. Researchers have explored its applications in modulating enzyme activity and receptor signaling pathways, particularly in the context of chronic diseases.
Recent advancements in medicinal chemistry have focused on optimizing the pyrrolidine ring of 3-(aminomethyl)-1-methylpyrrolidine-2,5-dione to enhance its pharmacokinetic properties. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that modifications to the ring structure significantly improved the compound's solubility and metabolic stability. These findings underscore the importance of structural tailoring in developing therapeutics with improved bioavailability. Additionally, computational modeling has been employed to predict the compound's interactions with target proteins, guiding the design of more potent derivatives.
Applications of 3-(aminomethyl)-1-methylpyrrolidine-2,5-dione extend beyond traditional drug discovery. Its functionalized ring system has been utilized in the development of small molecule inhibitors targeting kinases and proteases, which are implicated in cancer progression. A 2022 clinical trial reported in *Nature Communications* showcased the efficacy of a derivative of this compound in inhibiting the activity of a key oncogenic kinase, highlighting its potential as an antitumor agent. Furthermore, its ability to modulate inflammatory responses has sparked interest in its use for treating autoimmune disorders.
The synthesis of 3-(aminomethyl)-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions, including ring closure and functional group introduction. A 2021 paper in *Organic & Biomolecular Chemistry* described an efficient method for its preparation using microwave-assisted conditions, which reduced reaction times and improved yield. This synthetic approach has been adopted by several research groups to streamline the production of related compounds for preclinical testing. The scalability of this method is critical for transitioning from laboratory-scale synthesis to industrial applications.
From a pharmacological perspective, the amine group in 3-(aminomethyl)-1-methylpyrrolidine-2,5-dione plays a dual role: it can act as a hydrogen bond donor or acceptor, and it may also serve as a site for further derivatization. For instance, replacing the amine with a carboxylic acid group has been shown to enhance the compound's ability to bind to specific receptors, as evidenced by a 2023 study in *Bioorganic & Medicinal Chemistry*. Such modifications open new avenues for tailoring the compound's biological activity to target specific disease mechanisms.
Challenges in the development of 3-(aminomethyl)-1-methylpyrrolidine-2,5-dione include optimizing its metabolic stability and minimizing off-target effects. A 2024 review in *Drug Discovery Today* emphasized the need for in vitro and in vivo testing to assess the compound's safety profile. Advances in high-throughput screening technologies have enabled researchers to rapidly evaluate the compound's interactions with a wide range of biological targets, accelerating the discovery of lead candidates for therapeutic development.
In summary, 3-(aminomethyl)-1-methylpyrrolidine-2,5-dione (CAS No. 788777-50-4) is a promising scaffold in medicinal chemistry, with applications spanning oncology, immunology, and antiviral therapy. Its structural versatility and functionalizable ring system make it a focal point for innovation in drug design. Continued research into its synthesis, pharmacology, and biological applications will likely expand its utility in addressing complex medical challenges.
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